Pemetrexed is a multi-targeted antifolate chemotherapeutic agent that has gained approval for the treatment of various cancers, including malignant pleural mesothelioma (MPM) and non-small cell lung cancer (NSCLC)123469. Its development and clinical application represent a significant advancement in cancer therapy, offering a new therapeutic alternative for patients with solid tumors146.
Pemetrexed functions by inhibiting several enzymes involved in the folate pathway, crucial for DNA and RNA synthesis. The primary targets include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase3469. Pemetrexed's unique properties allow it to be rapidly converted into active polyglutamate derivatives within cells, leading to prolonged and potent enzyme inhibition3. Additionally, it has a high affinity for folate transporters, which facilitates its cellular uptake and contributes to its efficacy38. Interestingly, pemetrexed's activity can be modulated by physiological folate levels within cells, and its effectiveness may be preserved even when cellular transport of other antifolates is impaired38. The drug also indirectly activates the metabolic kinase AMPK, leading to inhibition of the mammalian target of rapamycin (mTOR) and affecting protein synthesis and cell growth57.
Pemetrexed has been approved for the treatment of MPM and NSCLC, showing significant efficacy as a first- and second-line treatment1246. It has also been studied in phase II trials for other solid malignancies, including breast, colorectal, bladder, cervical, gastric, and pancreatic cancers46. The combination of pemetrexed with other cytotoxic or targeted agents has been explored, with evidence suggesting potential benefits in selected patient populations24.
The pharmacokinetics of pemetrexed have been thoroughly evaluated, revealing that its clearance correlates with renal function. It can be safely used with vitamin supplementation in patients with adequate creatinine clearance2. Premedication with steroids and vitamins has been shown to decrease the frequency and severity of toxicities associated with pemetrexed1. The most common adverse effects include myelosuppression and mucositis, which can be mitigated by folic acid and vitamin B12 supplementation69.
At the molecular level, pemetrexed's activity is partially preserved under conditions of resistance to other thymidylate synthase inhibitors, possibly due to its secondary inhibitory effects on purine synthesis8. The drug's interaction with cellular folates and transport mechanisms is complex, influencing both its efficacy and toxicity38.
Clinical case studies have demonstrated the effectiveness of pemetrexed in various cancer types. For instance, in NSCLC, pemetrexed has shown comparable efficacy to docetaxel with less toxicity9. Additionally, the combination of pemetrexed with cisplatin has become a standard treatment for MPM9. The drug's ability to induce apoptosis through up-regulation of Death Receptor 5 (DR5) and its synergistic effect with recombinant TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) have also been noted10.
CAS No.: 76-06-2
CAS No.: 7119-89-3
CAS No.: 6505-30-2
CAS No.: 5863-51-4
CAS No.: 1246815-51-9
CAS No.: 560-53-2